rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans
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Overview
Description
rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ethylenediamine in the presence of an acid catalyst.
Formation of the pyrrolidine ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid, under basic conditions.
Coupling of the imidazole and pyrrolidine rings: This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The pyrrolidine ring may interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
- rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
Uniqueness
rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is unique due to its specific combination of an imidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S,3S)-1-ethyl-2-(1-ethylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14-6-5-13-11(14)10-8(12(17)18)7-9(16)15(10)4-2/h5-6,8,10H,3-4,7H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLNSCXMPYPORL-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CC(=O)N2CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CC(=O)N2CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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